An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride
An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid increasingly utilized in protein engineering and drug development. This document details its chemical and physical properties, provides a methodology for its synthesis, and elaborates on its primary application in the site-specific modification of proteins. A particular focus is placed on the experimental protocols for its genetic incorporation into proteins and subsequent bio-orthogonal ligation. Furthermore, this guide explores its relevance in the development of novel therapeutics, such as antibody-drug conjugates (ADCs), and includes representative analytical data and visualizations to facilitate its practical application in a research setting.
Introduction
The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug discovery. These novel building blocks introduce unique chemical functionalities, enabling the creation of proteins with enhanced stability, novel catalytic activities, and the site-specific attachment of therapeutic and imaging agents.[1][2][3][4]
2-Amino-8-oxononanoic acid is an aliphatic amino acid bearing a ketone functional group on its side chain.[5][6] This keto group serves as a bio-orthogonal chemical handle, allowing for highly specific covalent modification through oxime ligation under mild, physiological conditions.[5][6] Its hydrochloride salt form generally offers improved water solubility and stability, making it amenable to use in biological systems.[7][8] This guide will delve into the technical details of 2-Amino-8-oxononanoic acid hydrochloride, providing researchers with the necessary information to incorporate this versatile tool into their drug development and protein engineering workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-8-oxononanoic acid hydrochloride is essential for its effective use in experimental settings. The following tables summarize its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈ClNO₃ | [5] |
| Molecular Weight | 223.70 g/mol | [5] |
| CAS Number | 2984160-77-0 | [5] |
| Appearance | Brown to black solid | [5] |
| Purity (by NMR) | ≥98.0% | [5] |
| Solubility | Solvent | Concentration | Notes |
| Water | Soluble | General property of amino acid hydrochlorides.[9] | |
| DMSO | ≥ 50 mg/mL | Ultrasonic assistance may be required. | |
| Ethanol | Slightly soluble | General property of amino acids.[1][10][11][12] | |
| Non-polar organic solvents | Insoluble | General property of amino acids.[9] |
Synthesis of 2-Amino-8-oxononanoic Acid Hydrochloride
The synthesis of 2-Amino-8-oxononanoic acid can be achieved through a convergent approach, similar to the synthesis of the closely related 2-amino-8-oxodecanoic acids (Aodas). The following protocol is a representative method adapted from published procedures for similar compounds.
Experimental Protocol: Convergent Synthesis
This synthesis involves the coupling of two key fragments: a protected amino acid derivative with a terminal aldehyde and a phosphonate ylide to form the keto group and complete the carbon chain.
Step 1: Synthesis of the Aldehyde Fragment (from a protected glutamic acid derivative)
-
Protect the amino group of L-glutamic acid with a suitable protecting group (e.g., Boc or Fmoc).
-
Reduce the side-chain carboxylic acid to an alcohol.
-
Oxidize the resulting alcohol to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
Step 2: Synthesis of the Phosphonate Ylide Fragment
-
Start with a suitable precursor for the keto-containing portion of the molecule, such as a protected hydroxyacetone derivative.
-
Convert this precursor to the corresponding phosphonate ylide via reaction with a phosphite reagent.
Step 3: Wittig-type Reaction and Deprotection
-
React the aldehyde fragment from Step 1 with the phosphonate ylide from Step 2 in a Wittig-type reaction to form the carbon-carbon double bond.
-
Reduce the double bond to a single bond via catalytic hydrogenation.
-
Remove the protecting groups from the amino and keto functionalities.
-
Treat the final product with hydrochloric acid to yield 2-Amino-8-oxononanoic acid hydrochloride.
Site-Specific Protein Modification
The primary application of 2-Amino-8-oxononanoic acid hydrochloride is the site-specific labeling of proteins. This process involves two key steps: the genetic incorporation of the unnatural amino acid into the protein of interest and the subsequent bio-orthogonal ligation of a probe to the keto handle.
Genetic Incorporation
The site-specific incorporation of 2-Amino-8-oxononanoic acid is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode the unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 2-Amino-8-oxononanoic acid and does not cross-react with endogenous synthetases and tRNAs.
Experimental Protocol: Genetic Incorporation in E. coli
-
Vector Preparation:
-
Clone the gene of interest into an expression vector containing a plasmid for the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL).
-
Introduce an amber (TAG) codon at the desired site of incorporation in the gene of interest via site-directed mutagenesis.
-
-
Transformation and Expression:
-
Co-transform the expression vector and the synthetase/tRNA plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a minimal medium supplemented with 2-Amino-8-oxononanoic acid.
-
Induce protein expression with IPTG.
-
-
Purification:
-
Harvest the cells and purify the protein containing the incorporated unnatural amino acid using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).
-
Bio-orthogonal Ligation: Oxime Formation
The ketone side chain of the incorporated 2-Amino-8-oxononanoic acid can be specifically reacted with a hydroxylamine- or aminooxy-functionalized molecule to form a stable oxime bond.
Experimental Protocol: Oxime Ligation
-
Reaction Setup:
-
Dissolve the purified protein containing 2-Amino-8-oxononanoic acid in a suitable buffer (e.g., phosphate or acetate buffer, pH 4.5-5.5).
-
Add the hydroxylamine- or aminooxy-functionalized probe (e.g., a fluorescent dye, biotin, or a small molecule drug) in a molar excess (typically 10-50 fold).
-
Aniline can be added as a catalyst to accelerate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess probe by dialysis, size-exclusion chromatography, or affinity chromatography.
-
Applications in Drug Development: A Case Study of Antibody-Drug Conjugates (ADCs)
The ability to precisely modify proteins has significant implications for drug development. A prominent example is the creation of site-specific antibody-drug conjugates (ADCs). Traditional methods for conjugating cytotoxic drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to suboptimal efficacy and pharmacokinetics.
The use of keto-amino acids like 2-Amino-8-oxononanoic acid allows for the production of homogeneous ADCs with a defined DAR and specific drug placement. This is achieved by incorporating the unnatural amino acid at a specific site on the antibody, followed by oxime ligation of a potent cytotoxic payload.
Case Study: Site-Specific ADC Synthesis
In a notable study, p-acetylphenylalanine, a keto-containing UAA, was incorporated into the anti-HER2 antibody trastuzumab. An auristatin derivative, a potent anti-mitotic agent, functionalized with an aminooxy group was then conjugated to the antibody via oxime ligation. The resulting homogeneous ADC demonstrated excellent in vitro cytotoxicity against HER2-positive cancer cells and led to complete tumor regression in a rodent xenograft model. This approach highlights the potential of using keto-amino acids to generate next-generation ADCs with improved therapeutic windows.
Analytical Data (Representative)
The following tables and descriptions provide representative analytical data for 2-Amino-8-oxononanoic acid hydrochloride. This data is based on the analysis of structurally similar compounds and theoretical predictions.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, D₂O) - Representative | |
| Chemical Shift (ppm) | Assignment |
| 4.05 (t, 1H) | α-H |
| 2.55 (t, 2H) | H₇ |
| 2.20 (s, 3H) | H₉ (CH₃) |
| 1.85-2.00 (m, 2H) | β-H |
| 1.50-1.65 (m, 2H) | H₆ |
| 1.25-1.40 (m, 4H) | H₄, H₅ |
| ¹³C NMR (125 MHz, D₂O) - Representative | |
| Chemical Shift (ppm) | Assignment |
| 215.0 | C₈ (C=O) |
| 175.0 | C₁ (COOH) |
| 55.0 | C₂ (α-C) |
| 43.0 | C₇ |
| 31.0 | C₃ |
| 30.0 | C₉ (CH₃) |
| 28.5 | C₅ |
| 24.0 | C₄ |
| 23.0 | C₆ |
6.2. Infrared (IR) Spectroscopy
| IR (KBr) - Representative | |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H (carboxylic acid), N-H (amine hydrochloride) |
| 1710 (sharp) | C=O (ketone) |
| 1680 (sharp) | C=O (carboxylic acid) |
| 1600-1450 | N-H bend |
| 1200-1000 | C-N stretch, C-O stretch |
6.3. Mass Spectrometry (MS)
| MS (ESI+) - Representative | |
| m/z | Assignment |
| 188.12 | [M+H]⁺ |
| 170.11 | [M+H - H₂O]⁺ |
| 142.12 | [M+H - H₂O - CO]⁺ |
| 114.12 | [M+H - COOH - CH₃CO]⁺ |
Conclusion
2-Amino-8-oxononanoic acid hydrochloride is a powerful tool for protein engineers and drug developers. Its unique keto functionality allows for the site-specific introduction of a wide array of molecules onto a target protein through robust and bio-orthogonal oxime ligation. This capability has been instrumental in advancing our ability to study protein function and has opened new avenues for the development of precisely engineered therapeutics, most notably in the field of antibody-drug conjugates. This technical guide provides a foundational understanding and practical protocols to facilitate the adoption of this versatile unnatural amino acid in research and development settings. As the field of protein engineering continues to evolve, the applications of 2-Amino-8-oxononanoic acid and similar UAAs are poised to expand, further blurring the lines between chemistry and biology to address pressing challenges in medicine.
References
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
